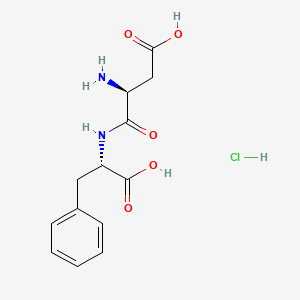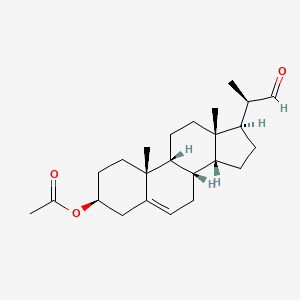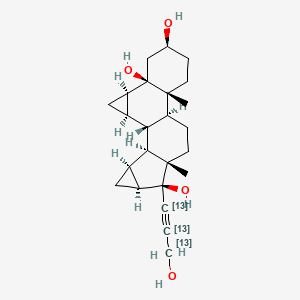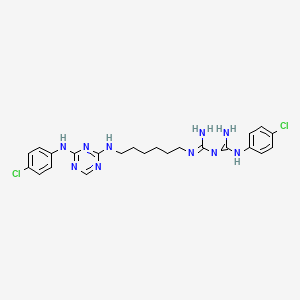
Chlorhexidine Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorhexidine Impurity E is a chemical compound that is often encountered as an impurity in the synthesis and production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare and hygiene products. The presence of impurities like this compound can affect the quality and efficacy of the final product, making it essential to understand its properties and behavior.
准备方法
The preparation of Chlorhexidine Impurity E involves synthetic routes that are similar to those used in the production of chlorhexidine itself. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with various reagents under controlled conditions. Industrial production methods may include the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product.
化学反应分析
Chlorhexidine Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chlorhexidine Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research on this compound helps in understanding the biological effects and potential toxicity of impurities in pharmaceutical products.
Medicine: Studies on this impurity contribute to the development of safer and more effective antiseptic formulations.
Industry: It is used in quality control processes to monitor and minimize the presence of impurities in industrial production.
作用机制
The mechanism of action of Chlorhexidine Impurity E is similar to that of chlorhexidine. It interacts with the negatively charged surfaces of microorganisms, such as bacteria, fungi, and viruses, disrupting their cell membrane structure. This disruption leads to the death of the microorganisms or inhibits their growth and reproduction. The molecular targets and pathways involved include the cell wall and cytoplasmic membrane of the microorganisms.
相似化合物的比较
Chlorhexidine Impurity E can be compared with other similar compounds, such as:
- Chlorhexidine Impurity A
- Chlorhexidine Impurity B
- Chlorhexidine Impurity C
- Chlorhexidine Impurity D
Each of these impurities has unique properties and behaviors that can affect the quality and efficacy of chlorhexidine products. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it an important compound to study in the context of chlorhexidine production and quality control.
属性
分子式 |
C23H28Cl2N10 |
|---|---|
分子量 |
515.4 g/mol |
IUPAC 名称 |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]guanidine |
InChI |
InChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35) |
InChI 键 |
WJIZXEYLCNQMMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


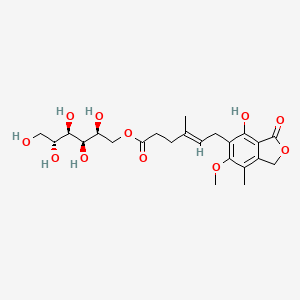
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
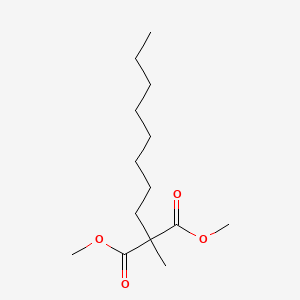

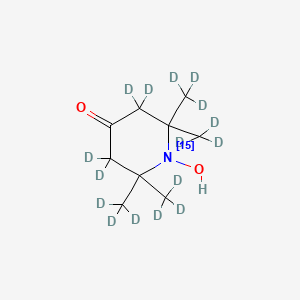
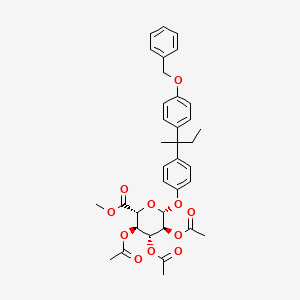
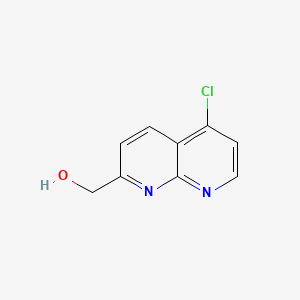
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
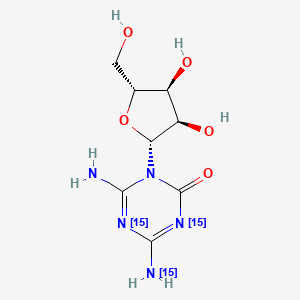
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
